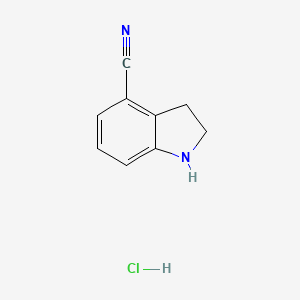

Indoline-4-carbonitrile hydrochloride

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound is fundamentally based on the indoline ring system, which consists of a bicyclic structure comprising a benzene ring fused to a pyrroline ring. The free base form, indoline-4-carbonitrile, possesses the molecular formula C9H8N2 with a molecular weight of 144.173 grams per mole. The incorporation of the cyano group at the 4-position significantly influences the electronic distribution and geometric parameters of the molecule.

Crystallographic studies of related indoline compounds have revealed important structural characteristics that can be extrapolated to understand this compound. The indoline ring system typically exhibits a non-planar configuration due to the saturated nature of the pyrroline portion. Research on indole analogues has demonstrated that these compounds crystallize in various space groups, with orthorhombic and monoclinic systems being commonly observed.

The formation of the hydrochloride salt introduces additional complexity to the crystallographic arrangement. The protonation of the basic nitrogen center in the indoline ring creates a positive charge that must be balanced by the chloride counterion. This ionic interaction significantly affects the packing arrangement and intermolecular forces within the crystal lattice. Studies on similar nitrogen-containing heterocycles have shown that hydrogen bonding networks involving the protonated nitrogen and chloride ions play crucial roles in determining the overall crystal structure.

The cyano group at the 4-position introduces a linear geometry with a carbon-nitrogen triple bond, creating a dipolar moment that influences the molecular packing. The electron-withdrawing nature of the cyano group affects the electron density distribution throughout the indoline ring system, potentially influencing the hydrogen bonding patterns and intermolecular interactions within the crystal structure.

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical calculations provide essential insights into the electronic structure of this compound. Time-dependent density functional theory calculations have been successfully applied to study the electronic properties of indoline derivatives, revealing important information about their excited-state behavior and electronic transitions. These calculations demonstrate that the indoline core structure exhibits characteristic electronic properties that are significantly modified by the presence of the cyano substituent.

The electron-withdrawing nature of the cyano group at the 4-position creates a significant perturbation in the electronic structure of the indoline ring system. Computational studies indicate that this substitution pattern leads to a redistribution of electron density, with the cyano group acting as an electron sink. The molecular orbitals involved in the highest occupied molecular orbital and lowest unoccupied molecular orbital transitions are significantly influenced by this substitution pattern.

Density functional theory calculations performed on related indoline derivatives have shown that the incorporation of electron-withdrawing groups like cyano leads to stabilization of the lowest unoccupied molecular orbital levels. This stabilization affects the electronic absorption properties and can influence the photophysical behavior of the compound. The protonation state in the hydrochloride form further modifies these electronic characteristics by introducing additional electrostatic interactions.

The electronic structure calculations also reveal the importance of the nitrogen atoms in determining the overall electronic properties. The indoline nitrogen, when protonated in the hydrochloride salt, exhibits altered hybridization and bonding characteristics compared to the neutral form. The cyano nitrogen contributes to the overall dipole moment of the molecule and influences the intermolecular interactions through its lone pair electrons.

Comparative Analysis with Indoline Carbonitrile Isomers

The comparative analysis of this compound with other indoline carbonitrile isomers reveals significant differences in structural and electronic properties based on the position of the cyano substituent. The 4-position substitution pattern represents a unique case within the indoline carbonitrile family, as it places the electron-withdrawing cyano group in direct conjugation with the aromatic portion of the indoline ring system.

Related compounds such as 1-ethyl-1H-indole-4-carbonitrile exhibit different structural characteristics due to the presence of an ethyl substituent on the nitrogen atom and the aromatic nature of the indole core versus the partially saturated indoline system. The comparison reveals that the indoline-4-carbonitrile maintains the saturated pyrroline ring while incorporating the cyano functionality, creating a distinct electronic environment.

Studies of other indoline derivatives have shown that substitution patterns significantly affect the molecular geometry and electronic properties. The 4-position represents a particularly interesting case because it allows for direct electronic communication between the cyano group and the aromatic system while maintaining the unique characteristics of the indoline core structure.

The formation of hydrochloride salts across different indoline carbonitrile isomers shows varying degrees of stability and crystallographic behavior. The 4-substituted pattern in this compound provides a favorable geometry for salt formation while maintaining structural integrity. Comparative infrared spectroscopic data indicates that the cyano stretching frequency in the 4-position occurs at characteristic wavelengths that distinguish it from other isomeric forms.

Tautomeric Forms and Protonation State Dynamics

The tautomeric behavior and protonation state dynamics of this compound represent complex phenomena that significantly influence its structural characteristics and chemical properties. The indoline ring system can exist in multiple tautomeric forms, with the most stable form typically featuring the saturated pyrroline ring configuration. However, the presence of the cyano group and the protonation state introduce additional considerations for tautomeric equilibria.

Research on indoline derivatives has demonstrated that protonation typically occurs at the most basic nitrogen center, which in the case of indoline-4-carbonitrile is the nitrogen atom of the pyrroline ring. The formation of the hydrochloride salt stabilizes this protonated form through ionic interactions with the chloride counterion. This protonation significantly affects the electronic structure and geometric parameters of the molecule.

The cyano group at the 4-position introduces additional complexity to the tautomeric behavior by providing an alternative site for potential protonation or hydrogen bonding interactions. However, the nitrogen of the cyano group is generally much less basic than the ring nitrogen, making protonation at this site unfavorable under normal conditions. Instead, the cyano group primarily influences the tautomeric equilibria through its electron-withdrawing effects.

Studies of related nitrogen-containing heterocycles have shown that protonation state dynamics can be influenced by environmental factors such as solvent polarity and temperature. In the solid-state hydrochloride form, the protonation state is stabilized by the crystal lattice interactions, but in solution, dynamic equilibria may exist between different protonated and neutral forms.

The tautomeric stability of this compound is further influenced by the geometric constraints imposed by the cyano substituent and the ionic interactions within the salt structure. Nuclear magnetic resonance spectroscopic studies of similar compounds have revealed that the protonated form exhibits characteristic chemical shift patterns that can be used to monitor tautomeric behavior and protonation state changes under varying conditions.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3-dihydro-1H-indole-4-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2.ClH/c10-6-7-2-1-3-9-8(7)4-5-11-9;/h1-3,11H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCCKDORHOEOIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC(=C21)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Indoline-4-carbonitrile hydrochloride, like many indole derivatives, is known to bind with high affinity to multiple receptors These receptors are often the primary targets of the compound

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various biological changes. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more

Biochemical Pathways

This compound, as an indole derivative, may affect several biochemical pathways. Indole derivatives are known to be involved in a wide range of biological and clinical applications. .

Biochemical Analysis

Biochemical Properties

Indoline-4-carbonitrile hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been observed to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives. The compound’s interactions with enzymes such as cytochrome P450 have been noted, where it undergoes dehydrogenation to produce indole through a novel pathway. This interaction highlights its potential in modulating enzyme activity and influencing biochemical pathways.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, indole derivatives, including this compound, have been shown to possess antiviral, anti-inflammatory, and anticancer activities. These effects are mediated through interactions with cellular receptors and enzymes, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with amino acid residues of proteins through hydrophobic interactions and hydrogen bonding. This interaction can lead to the modulation of enzyme activity, influencing various biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, exhibit various biological activities over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as antiviral and anticancer activities. At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications. Studies on animal models help in determining the threshold effects and safe dosage ranges for potential clinical use.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes dehydrogenation by cytochrome P450 enzymes to produce indole, which can be further metabolized. These metabolic pathways are crucial for understanding the compound’s bioavailability, efficacy, and potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s structure allows it to interact with amino acid residues of proteins, influencing its localization and accumulation within specific cellular compartments. Understanding these interactions is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Subcellular Localization

This compound’s subcellular localization is influenced by its structure and interactions with biomolecules. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Biological Activity

Indoline-4-carbonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, primarily in the realm of anticancer research and enzyme inhibition. This article synthesizes current findings from various studies, focusing on its biological activity, mechanisms of action, and potential therapeutic applications.

Overview of Indoline-4-carbonitrile

Indoline derivatives have been recognized for their potential therapeutic applications, particularly in oncology. The structural framework of indoline allows for various modifications that can enhance biological activity. This compound, specifically, has been noted for its potency against several cancer cell lines and its role as an inhibitor of specific enzymes.

-

Anticancer Activity :

- This compound has shown promising results in inhibiting the proliferation of cancer cells. Studies indicate that it can induce apoptosis in liver cancer cell lines such as HepG2 and Huh7 by activating caspase pathways and cleaving PARP (Poly ADP-ribose polymerase) .

- The compound exhibits a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

-

Enzyme Inhibition :

- Recent research highlights the compound's ability to act as a non-covalent inhibitor for enzymes like Notum, which plays a crucial role in regulating Wnt signaling pathways. This inhibition is vital for restoring normal cellular functions disrupted in various diseases .

- Structure-activity relationship (SAR) studies have identified key modifications on the indoline scaffold that enhance inhibitory potency, with IC50 values reaching as low as 0.0013 μM for certain derivatives .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Target | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Anticancer Activity | HepG2 | 5.39 | Induction of apoptosis via caspase activation |

| Anticancer Activity | Huh7 | 3.5 | Cleavage of PARP |

| Enzyme Inhibition | Notum | 0.0013 | Non-covalent binding |

Detailed Findings

- Anticancer Efficacy : In vitro studies demonstrated that this compound significantly inhibited cell migration and induced apoptosis in HepG2 cells, with additional effects observed when combined with gemcitabine, enhancing overall cytotoxicity .

- Mechanistic Insights : The compound's mechanism involves the activation of apoptotic pathways, evidenced by increased levels of caspase-3 and PARP cleavage products upon treatment .

- SAR Insights : The modification of substituents on the indoline ring has been crucial for enhancing biological activity. For instance, introducing halogen groups at specific positions led to significant increases in potency against Notum .

Pharmacological Profiles

This compound has undergone extensive pharmacological profiling to assess its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These studies are essential for evaluating the compound's viability as a therapeutic agent.

Table 2: ADME Properties

| Property | Result |

|---|---|

| Solubility | High |

| Metabolic Stability | Moderate |

| Cell Permeability | Good |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Indoline Hydrochlorides

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Electronic Effects: The cyano group in this compound is strongly electron-withdrawing, which may increase acidity at adjacent positions compared to the electron-donating methyl group in 4-Methylindoline hydrochloride .

- Reactivity: Cyano-substituted indolines are more reactive in nucleophilic substitution or cyclization reactions than carboxylate or methyl derivatives .

- Safety Profile : this compound is uniquely hazardous among these analogs, likely due to the cyanide moiety’s toxicity .

Indole-Based Cyano Derivatives

Table 2: Comparison with Indolecarbonitriles

| Compound Name | Structure | Molecular Formula | Key Differences |

|---|---|---|---|

| This compound | Saturated indoline ring | C₉H₉ClN₂ | Reduced aromaticity, hydrochloride salt |

| 5-Cyanoindole | Aromatic indole ring | C₉H₆N₂ | Fully aromatic, no hydrochloride |

| 6-Cyanoindole | Aromatic indole ring | C₉H₆N₂ | Cyano at C6 instead of C4 |

Key Observations :

Carboxylic Acid and Ester Derivatives

Indoline-4-carboxylic acid hydrochloride (C₉H₁₀ClNO₂) and its methyl ester analog (C₁₀H₁₂ClNO₂) differ in functional groups but share the indoline core.

- Acid vs. Ester : The carboxylic acid derivative may participate in hydrogen bonding, enhancing crystallinity, while the ester is more lipophilic .

- Synthetic Utility: The methyl ester is often used as a protected intermediate for further functionalization, whereas the cyano derivative is more reactive in cross-coupling reactions .

Preparation Methods

Starting Materials and Initial Reaction

- The synthesis often begins with 2,3-dihydro-1H-indole-4-carbonitrile as a key intermediate.

- This intermediate can be prepared by nitrile introduction at the 4-position of indoline via substitution or cyanation reactions.

Key Reaction Conditions

- Reaction mixtures are typically stirred at controlled temperatures ranging from 25°C to 135°C depending on the step.

- pH adjustments are made using mineral acids to maintain a pH of 3-4 during critical reaction phases.

- Organic solvents such as aromatic hydrocarbons and aprotic polar solvents are employed for extraction and dissolution.

Representative Reaction Steps (from Patent WO2011030356A2)

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| (b) | Stirring reaction mixture | 90-130°C, 4-8 hours | Formation of intermediate compounds |

| (c) | Addition of water | 30-45°C | Phase separation |

| (d) | Extraction with aromatic hydrocarbon solvent | Ambient temperature | Separation of organic and aqueous layers |

| (f) | Dissolution of oily intermediate in aprotic polar solvent, addition of inorganic base and bromo acetaldehyde ethylene glycol | Stirring at 110-135°C for 4-6 hours | Formation of key indoline derivative |

| (h) | Addition of water and cooling | 25-40°C | Precipitation and isolation |

- After these steps, the residue is purified by conventional methods (e.g., crystallization, filtration) to isolate the target compound.

Conversion to Hydrochloride Salt

- The free base indoline-4-carbonitrile is converted to its hydrochloride salt by acidification with hydrochloric acid.

- This step is crucial for obtaining a stable and isolable solid form.

- The pH is carefully controlled (around 3-4) to optimize salt formation and minimize impurities.

Alternative Synthetic Routes and Modifications

- Variations include the use of different bases, solvents, and halogenated intermediates to improve yield and purity.

- For example, brominated acetaldehyde derivatives are used for ring closure and functionalization under heated conditions.

- Extraction solvents and temperatures are optimized for maximum recovery.

Purification Techniques

- Extraction with organic solvents such as dichloromethane or aromatic hydrocarbons.

- Washing and recrystallization from appropriate solvents to remove impurities.

- Filtration and drying under controlled conditions.

Data Table Summarizing Key Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reaction temperature | 25°C to 135°C | Step-dependent |

| Reaction time | 2 to 8 hours | Varies per step |

| pH during acidification | 3 to 4 | Controlled with mineral acids |

| Solvents used | Aromatic hydrocarbons, aprotic polar solvents, water | For extraction and reaction medium |

| Base used | Inorganic bases (e.g., NaOH, K2CO3) | For deprotonation and reaction control |

| Purification methods | Extraction, crystallization, filtration | To isolate pure hydrochloride salt |

Research Findings and Optimization

- Studies have shown that maintaining precise temperature and pH control significantly affects yield and purity.

- The choice of solvent system impacts the efficiency of extraction and crystallization.

- The hydrochloride salt form enhances compound stability and facilitates handling in downstream applications.

Q & A

Q. What are the established synthetic routes for Indoline-4-carbonitrile hydrochloride, and how are structural confirmations validated?

- Methodological Answer : this compound is synthesized via multi-step reactions involving piperazine derivatives and indoline precursors. A typical protocol includes:

- Step 1 : Condensation of 4-cyanoindoline with a 2-chloroethylpiperazine intermediate under reflux in anhydrous ethanol .

- Step 2 : Purification via column chromatography using silica gel and methanol/ethyl acetate gradients to isolate the target compound.

- Step 3 : Structural confirmation using ESI-MS (to confirm molecular weight) and ¹H NMR (to verify proton environments and substituent positions) .

- Yield Optimization : Reported yields range from 30–40%, with improvements achievable by optimizing solvent systems and reaction temperatures .

Q. What physicochemical properties are critical for characterizing this compound?

- Key Properties :

- Melting Point : Analogous indole derivatives (e.g., indole-4-carboxaldehyde) exhibit melting points of 140–146°C, suggesting similar thermal stability for the hydrochloride salt .

- Purity Standards : Commercial reagents specify >98% purity (HPLC/GC), emphasizing the need for rigorous solvent recrystallization or preparative HPLC to eliminate byproducts .

- Solubility : Hydrochloride salts are typically water-soluble, but solubility in organic solvents (e.g., DMSO) should be confirmed for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound?

- Analytical Framework :

- Replicate Experiments : Ensure consistency in assay conditions (e.g., receptor binding assays targeting 5-HT1A receptors) .

- Statistical Validation : Apply ANOVA or t-tests to assess variability in dose-response curves. Outliers should be scrutinized for methodological errors (e.g., improper compound storage) .

- Cross-Validation : Compare results with structurally similar compounds (e.g., indoline-5-carbonitrile derivatives) to identify structure-activity relationships (SAR) .

Q. What methodologies are recommended for assessing purity and stability in long-term storage?

- Protocols :

- HPLC Analysis : Use C18 columns with UV detection (λ = 254 nm) and mobile phases of acetonitrile/water (0.1% TFA) to monitor degradation products .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and compare chromatographic profiles to baseline data .

- Mass Spectrometry : Employ high-resolution LC-MS to detect trace impurities (<0.1%) arising from hydrolysis or oxidation .

Q. How should researchers design preclinical studies to evaluate the environmental impact of this compound?

- Ecotoxicity Assessment :

- OECD Guidelines : Follow Test No. 201 (algae growth inhibition) and 202 (daphnia acute toxicity) to assess aquatic toxicity .

- Soil Mobility : Use column leaching experiments with standardized soils to model compound persistence and bioavailability .

- Bioaccumulation Potential : Calculate logP values (predicted ~2.5 for similar indoline derivatives) to estimate partitioning into lipid tissues .

Q. What strategies improve the yield of this compound in multi-step syntheses?

- Process Optimization :

- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to reduce side reactions .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) and improve selectivity for the cyano-substituted intermediate .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion points .

Data Presentation and Compliance

Q. How should researchers present spectral and analytical data to meet journal standards?

- Best Practices :

- Raw Data Inclusion : Append full ¹H NMR spectra (with integration values) and ESI-MS fragmentation patterns in supplementary materials .

- Uncertainty Quantification : Report confidence intervals for biological assay IC₅₀ values and purity measurements (e.g., ±0.5% for HPLC) .

- Reproducibility : Detail instrument calibration protocols (e.g., NMR shimming, LC column conditioning) to ensure cross-lab replicability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.